molecular formula C16H16FN7O2 B6751824 [2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone

[2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone

Cat. No.: B6751824
M. Wt: 357.34 g/mol
InChI Key: KKPRKMGZJZZQRQ-UHFFFAOYSA-N
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Description

[2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone is a complex organic compound that features a morpholine ring, a fluorophenyl group, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The triazole moiety can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

[2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone may be studied for its potential as a pharmaceutical agent. Its triazole moiety is known for its bioactivity, which could lead to the development of new drugs.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. The presence of the triazole ring suggests possible antifungal or antibacterial properties, making it a candidate for drug development.

Industry

In industry, the compound might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone involves its interaction with specific molecular targets. The triazole moiety can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: A triazole antifungal medication with a similar triazole moiety.

    Fluconazole: Another triazole antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

Uniqueness

What sets [2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone apart is its combination of a morpholine ring and a fluorophenyl group, which may confer unique chemical and biological properties not found in other triazole compounds. This unique structure could lead to novel applications and enhanced efficacy in various fields.

Properties

IUPAC Name

[2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN7O2/c1-10-20-14(22-24(10)16-18-9-19-21-16)15(25)23-6-7-26-13(8-23)11-4-2-3-5-12(11)17/h2-5,9,13H,6-8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPRKMGZJZZQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=NC=NN2)C(=O)N3CCOC(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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